N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine
Description
N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine is a heterocyclic compound featuring a pyridazine core substituted with an imidazole group at position 6 and a furan-derived imine moiety at position 2. Its molecular formula is C₁₂H₁₁N₅O, with a molecular weight of 241.25 g/mol.
Properties
Molecular Formula |
C12H10N6O |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine |
InChI |
InChI=1S/C12H10N6O/c1-2-10(19-7-1)8-14-15-11-3-4-12(17-16-11)18-6-5-13-9-18/h1-9H,(H,15,16) |
InChI Key |
PCKYIDZKMAVOEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NNC2=NN=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine typically involves the condensation of furan-2-carbaldehyde with hydrazine derivatives, followed by cyclization with imidazole and pyridazine precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazine moiety can be reduced to form hydrazides.
Substitution: The imidazole and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols can be employed.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrazides and reduced imidazole derivatives.
Substitution: Various substituted imidazole and pyridazine derivatives.
Scientific Research Applications
3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(furan-2-ylmethylidene)hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Differences and Implications
- Core Heterocycle : The pyridazine core in the target compound contrasts with pyridine or pyrrole scaffolds in analogs (e.g., acetamide derivatives in ). Pyridazine’s electron-deficient nature may influence reactivity in nucleophilic substitutions compared to electron-rich systems.
- In contrast, the thiophene-acetamide group in offers higher lipophilicity, favoring membrane permeability in drug design. Halogenated benzyl groups (e.g., in ) are associated with enhanced receptor binding in medicinal chemistry, whereas the target compound lacks such moieties.
Biological Activity
Overview of N-(furan-2-ylmethylideneamino)-6-imidazol-1-ylpyridazin-3-amine
This compound is a compound that may exhibit various biological activities due to its structural components, which include imidazole and pyridazine rings. These structures are often associated with pharmacological properties such as antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Compounds containing imidazole and pyridine derivatives have been shown to possess significant antimicrobial properties. For instance, imidazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or by targeting specific enzymes crucial for bacterial survival.
Anticancer Properties
Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis (programmed cell death) and inhibition of tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation.
Anti-inflammatory Effects
The presence of furan and imidazole moieties in the compound may contribute to its anti-inflammatory potential. These compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), leading to reduced inflammation.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of imidazole derivatives found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that suggest modifications in the furan or imidazole rings could enhance activity.
Study 2: Anticancer Activity
In vitro studies on similar pyridazine-based compounds reported significant cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The research indicated that these compounds could disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis.
Study 3: Inhibition of Inflammatory Pathways
Research exploring the anti-inflammatory effects of furan-containing compounds revealed their ability to downregulate NF-kB signaling pathways, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Biological Activities of Related Compounds
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